molecular formula C13H14BrNO3 B2371496 Tert-butyl 5-bromo-2-oxoindoline-1-carboxylate CAS No. 765315-30-8

Tert-butyl 5-bromo-2-oxoindoline-1-carboxylate

Cat. No. B2371496
CAS RN: 765315-30-8
M. Wt: 312.163
InChI Key: QWSVFSGHDRVXOE-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-2-oxoindoline-1-carboxylate is a chemical compound with the CAS Number: 864866-80-8 . It has a molecular weight of 312.16 and its IUPAC name is tert-butyl 5-bromo-1-oxo-1,3-dihydro-2H-isoindole-2-carboxylate .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a sealed container in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Biologically Active Compounds

“Tert-butyl 5-bromo-2-oxoindoline-1-carboxylate” can be used as a starting material in the synthesis of biologically active compounds. For instance, it has been used in the synthesis of compounds like Indiacen A and Indiacen B . These compounds have potential applications in the field of medicinal chemistry due to their biological activity.

Precursor for Indole Derivatives

This compound can act as a precursor for the synthesis of indole derivatives . Indole derivatives are significant as they are found in many natural products isolated from plants, bacteria, and fungi . They possess various biological activities such as anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Synthesis of Heterocyclic Compounds

“Tert-butyl 5-bromo-2-oxoindoline-1-carboxylate” can be used in the synthesis of various heterocyclic compounds . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities.

Synthesis of Tert-butyl-substituted Compounds

This compound can be used in the synthesis of tert-butyl-substituted compounds . The introduction of a tert-butyl group into some heterocycles substantially enhances their biological activity .

Synthesis of Glycogen Phosphorylase Inhibitors

“Tert-butyl 5-bromo-2-oxoindoline-1-carboxylate” can potentially be used in the synthesis of glycogen phosphorylase inhibitors . These inhibitors are important in the treatment of type 2 diabetes and other glycogen storage diseases.

Research and Development in Organic Chemistry

This compound is used in research and development in organic chemistry . It can be used to study new synthetic methods, reaction mechanisms, and other aspects of organic chemistry.

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302 and H317 , indicating that it may be harmful if swallowed and may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 5-bromo-2-oxo-3H-indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-10-5-4-9(14)6-8(10)7-11(15)16/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSVFSGHDRVXOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=O)CC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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